2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone
Description
2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone is a specialized pyrrole-derived compound featuring a trichloroacetyl group at position 2 and a cyclohexylcarbonyl moiety at position 4 of the pyrrole ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocycles used in pharmaceuticals and agrochemicals . Its synthesis typically involves trichloroacetylation of pyrrole followed by Friedel-Crafts acylation or other electrophilic substitutions to introduce the cyclohexylcarbonyl group . The trichloroacetyl group enhances electrophilicity, facilitating further functionalization, while the bulky cyclohexyl substituent influences steric and electronic properties, impacting reactivity and solubility.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(cyclohexanecarbonyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3NO2/c14-13(15,16)12(19)10-6-9(7-17-10)11(18)8-4-2-1-3-5-8/h6-8,17H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRAWHDYGHHKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168366 | |
| Record name | 2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-32-3 | |
| Record name | 2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in the acyl substituent at the pyrrole’s 4-position. Below is a comparative analysis:
Physicochemical Properties
- Density and Solubility : Cyclohexyl derivatives generally exhibit lower densities (~1.5–1.6 g/cm³) compared to aromatic analogues (e.g., 4-methylbenzoyl: ~1.65 g/cm³) due to reduced π-π stacking .
- Thermal Stability : Aromatic acyl groups (e.g., benzoyl) confer higher melting points (>200°C) versus aliphatic substituents (cyclopropyl: ~150°C) due to crystalline packing efficiency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone?
- Methodology : The compound is synthesized via a multi-step process:
Trichloroacetylation : Pyrrole undergoes trichloroacetylation with trichloroacetyl chloride in dichloroethane (DCE) using AlCl₃ as a catalyst at 0°C, yielding 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .
Friedel-Crafts Acylation : The intermediate is regioselectively acylated at the pyrrole ring’s position 4 using cyclohexylcarbonyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ in DCE) to introduce the cyclohexylcarbonyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically used to isolate the final product.
- Key Data : Reported yields for analogous trichloroacetylation steps range from 77.8% to 99% depending on reaction conditions (e.g., solvent, catalyst stoichiometry) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- 1H/13C-NMR : Assigns regiochemistry of substituents on the pyrrole ring. For example, the singlet at δ ~6.3 ppm in 1H-NMR corresponds to the unsubstituted pyrrole protons, while carbonyl carbons appear at δ ~170–190 ppm in 13C-NMR .
- X-ray Crystallography : Resolves ambiguities in regioselectivity (e.g., confirming acylation at position 4) and provides bond-length/angle data for structural validation .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., trichloroacetyl at ~1720 cm⁻¹, cyclohexylcarbonyl at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation regioselectivity at the pyrrole ring’s position 4?
- Mechanistic Insight : The electron-rich position 4 of the pyrrole ring is favored for electrophilic substitution. Steric hindrance from the trichloroacetyl group at position 2 further directs the cyclohexylcarbonyl group to position 4 .
- Experimental Optimization :
- Use Lewis acids (e.g., AlCl₃) in non-polar solvents (DCE) to enhance electrophilic reactivity.
- Monitor reaction progress via TLC (silica gel, UV detection) to minimize over-acylation.
- Data Contradiction : Some studies report competing substitutions at position 5; this is mitigated by maintaining low temperatures (0–5°C) and controlled stoichiometry .
Q. What strategies improve bromination yields for generating derivatives of this compound?
- Bromination Conditions :
- Use 1 equivalent of Br₂ in DMF with K₂CO₃ to achieve mono-bromination at position 5 (yield: 85%) .
- For di-bromination, increase Br₂ to 2 equivalents and extend reaction time to 12 hours (yield: ~72%) .
Q. How should researchers address contradictions in reported synthesis yields (e.g., 77.8% vs. 99%)?
- Case Study : Yield discrepancies in trichloroacetylation steps arise from:
- Solvent Effects : Ether-based systems yield 77.8% due to slower reaction kinetics, while methanol/NaOCH₃ achieves 99% via faster nucleophilic acyl substitution .
- Catalyst Purity : Anhydrous AlCl³ (vs. hydrated) enhances reactivity by reducing side reactions .
Q. What role does SHELXL play in refining the crystal structure of this compound?
- Application : SHELXL resolves challenges in modeling disordered trichloroacetyl groups and hydrogen-bonding networks. Key steps include:
Data Integration : Use high-resolution (<1.0 Å) X-ray data to resolve electron density maps.
Restraints : Apply geometric restraints for cyclohexyl group conformers to avoid overfitting .
Q. How can derivatives of this compound be designed for antiparasitic activity studies?
- Derivatization Strategies :
Spermidine Conjugation : Couple the trichloroacetyl group to spermidine via nucleophilic substitution (THF, 72% yield) to enhance cellular uptake .
Fluorophore Tagging : Use Sharpless-Hüisgen cycloaddition to attach azide-functionalized fluorophores for tracking subcellular localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
